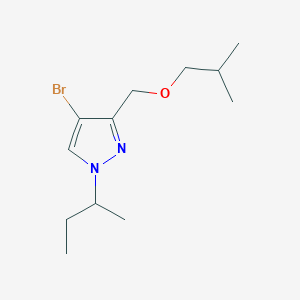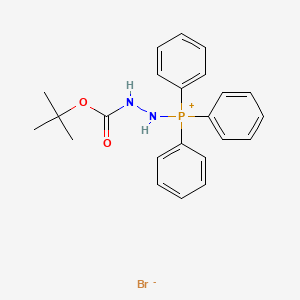![molecular formula C16H11N3OS2 B2827693 4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide CAS No. 922572-79-0](/img/structure/B2827693.png)
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Mechanism of Action
Target of Action
Compounds containing a thiazole ring, such as this one, have been found to interact with various biological systems . They may activate or inhibit biochemical pathways and enzymes or stimulate or block receptors in these systems .
Mode of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The mode of action is likely dependent on the specific targets and biological systems involved.
Biochemical Pathways
Thiazole derivatives have been reported to activate or inhibit various biochemical pathways . The affected pathways and their downstream effects would depend on the specific targets of the compound.
Result of Action
Thiazole derivatives have been reported to exhibit a wide range of biological activities . The specific effects would depend on the compound’s mode of action and the biological systems involved.
Biochemical Analysis
Cellular Effects
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide may have significant effects on cellular processes. For instance, similar compounds have been shown to inhibit necroptosis, a form of programmed cell death . This suggests that this compound might influence cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Similar compounds have shown protective effects in a tumor necrosis factor-induced systemic inflammatory response syndrome model .
Dosage Effects in Animal Models
In animal models, similar compounds have shown significant protective effects at a dose of 5 mg/kg, which was much more effective than other compounds . The dosage effects of this compound specifically have not been studied extensively.
Metabolic Pathways
Similar compounds have been identified as potent inhibitors of necroptosis by targeting both RIPK1 and RIPK3 kinases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using a cyanoacetylating agent.
Attachment of Benzamide Moiety: The final step involves coupling the benzothiazole derivative with a benzamide precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Scientific Research Applications
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides .
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides .
Uniqueness
4-cyano-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other benzothiazole derivatives . Its cyano and methylthio groups contribute to its diverse range of applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-cyano-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3OS2/c1-21-12-6-7-13-14(8-12)22-16(18-13)19-15(20)11-4-2-10(9-17)3-5-11/h2-8H,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXPPGZPFWNOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethoxy]-6-(1H-pyrrol-1-yl)benzenecarbonitrile](/img/structure/B2827610.png)
![8-(4-chlorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2827612.png)

![6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/new.no-structure.jpg)
![N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2827616.png)
![4-[3-(pyridin-2-yloxy)benzoyl]morpholine](/img/structure/B2827617.png)


![5-Methyl-2-[(1-{[4-(trifluoromethyl)phenyl]methyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B2827621.png)


![ethyl 4-{[(2-chlorophenyl)carbamoyl]formamido}piperidine-1-carboxylate](/img/structure/B2827627.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2827629.png)
![5-((5-Fluoro-2-methoxyphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2827631.png)
